1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea
Overview
Description
The compound “1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The presence of both amino and cyano groups on the piperidine ring could potentially make this compound reactive .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino and cyano groups, as well as the piperidine ring. These groups are often involved in reactions in pharmaceutical chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the amino and cyano groups could influence its solubility in different solvents .Scientific Research Applications
Crystal Structure Analysis
- The compound's derivatives exhibit notable differences in molecular conformation, particularly in the orientation of phenoxycarbonyl and piperidine rings. This structural distinction highlights its potential for crystallography and material science applications (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).
Inhibitor Synthesis
- Ureas with a piperidyl structure, like the discussed compound, have been synthesized to explore their role as inhibitors, particularly in enzymatic processes. Their pharmacokinetic properties and efficacy in models suggest potential in developing novel inhibitors (Rose et al., 2010).
Antimicrobial Properties
- The compound and its derivatives show modest antimicrobial properties, indicating their potential use in the development of new antimicrobial agents (Singh et al., 2015).
Synthetic Applications in Pharmacology
- Piperidine and urea-based derivatives are often utilized in the synthesis of various pharmacologically active molecules. Their structural properties make them suitable for creating diverse bioactive compounds (Fujisaki, Shoji, & Sumoto, 2009).
Molecular Docking Studies
- Derivatives of the compound have been studied for their interaction with biological targets through molecular docking studies. This can lead to the discovery of new drugs and therapeutic agents (Chandrasekhar et al., 2019).
Conformational Studies and Self-assembly
- Heterocyclic ureas, including similar structures, exhibit intriguing conformational behaviors and can form multiply hydrogen-bonded complexes. This property is significant for understanding molecular self-assembly and designing novel materials (Corbin et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3-(4-amino-4-cyanopiperidine-1-carbonyl)phenyl]-3-propan-2-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12(2)20-16(24)21-14-5-3-4-13(10-14)15(23)22-8-6-17(19,11-18)7-9-22/h3-5,10,12H,6-9,19H2,1-2H3,(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDUCGJHTYRCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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